1-(2-((difluoromethyl)sulfonyl)benzoyl)-N-methylindoline-2-carboxamide
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Overview
Description
1-(2-((Difluoromethyl)sulfonyl)benzoyl)-N-methylindoline-2-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a difluoromethyl group, a sulfonyl group, and an indoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((difluoromethyl)sulfonyl)benzoyl)-N-methylindoline-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized via cyclization reactions involving aniline derivatives.
Introduction of the Benzoyl Group: The benzoyl group is introduced through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Attachment of the Difluoromethyl Group: The difluoromethyl group is introduced via nucleophilic substitution reactions using difluoromethylating agents such as difluoromethyl sulfone.
Final Coupling: The final coupling step involves the reaction of the intermediate with N-methylindoline-2-carboxamide under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scale-up, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-((Difluoromethyl)sulfonyl)benzoyl)-N-methylindoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using nucleophiles like thiols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
1-(2-((Difluoromethyl)sulfonyl)benzoyl)-N-methylindoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new molecules with potential pharmaceutical activity.
Biology: Investigated for its potential as a bioactive compound in drug discovery, particularly for its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with unique properties, such as improved thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1-(2-((difluoromethyl)sulfonyl)benzoyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to the desired biological effects.
Comparison with Similar Compounds
1-(2-(Trifluoromethyl)benzoyl)-N-methylindoline-2-carboxamide: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(2-(Methylsulfonyl)benzoyl)-N-methylindoline-2-carboxamide: Contains a methylsulfonyl group instead of a difluoromethyl group.
Uniqueness: 1-(2-((Difluoromethyl)sulfonyl)benzoyl)-N-methylindoline-2-carboxamide is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s bioavailability and efficacy in biological systems, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
1-[2-(difluoromethylsulfonyl)benzoyl]-N-methyl-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O4S/c1-21-16(23)14-10-11-6-2-4-8-13(11)22(14)17(24)12-7-3-5-9-15(12)27(25,26)18(19)20/h2-9,14,18H,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQSHAQNNSRMFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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